alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
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Overview
Description
Alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride is a synthetic compound with the molecular formula C23-H43-N-O.Cl-H and a molecular weight of 386.13 . This compound is known for its unique tricyclic structure and is primarily used in the pharmaceutical industry as a drug .
Preparation Methods
The synthesis of alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tricyclic core structure, followed by the introduction of the decyl and methylamino groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Alpha-Decyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:
Alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a shorter alkyl chain and different physicochemical properties.
Alpha-Tetradecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a longer alkyl chain and different biological activities.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of the decyl and methylamino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
108764-16-5 |
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Molecular Formula |
C23H44ClNO |
Molecular Weight |
386.1 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-adamantyl]dodecan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H43NO.ClH/c1-3-4-5-6-7-8-9-10-11-22(25)17-23(24-2)20-13-18-12-19(15-20)16-21(23)14-18;/h18-22,24-25H,3-17H2,1-2H3;1H |
InChI Key |
WTRQSQMWQVWLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origin of Product |
United States |
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